molecular formula C11H11FO3 B1386693 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester CAS No. 500366-84-7

4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester

Cat. No.: B1386693
CAS No.: 500366-84-7
M. Wt: 210.2 g/mol
InChI Key: OZELTQPRZKEBGN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester (CAS: 221121-37-5) is a fluorinated β-keto ester with the molecular formula C₁₂H₁₃FO₃ and a molecular weight of 224.23 g/mol. It is characterized by a 4-fluorophenyl group attached to the β-carbon of a methyl ester-substituted oxobutanoate backbone. Key physical properties include a density of 1.161 g/cm³ and a boiling point of 295.5°C at 760 mmHg . This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactivity in cyclization, alkylation, and condensation reactions. Its structural features, such as the electron-withdrawing fluorine atom, influence its electronic properties and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

methyl 4-(4-fluorophenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZELTQPRZKEBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Esterification Techniques

a. Steglich Esterification:
Utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane. This method operates at room temperature, offering milder conditions and fewer side reactions, especially suitable when acid-sensitive groups are present.

b. Acid Chloride Method:
Conversion of the acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol to form the ester. This approach provides high yields but involves handling potentially hazardous reagents.

Synthesis of Precursors and Final Ester

a. Synthesis of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid:
Typically achieved via Friedel-Crafts acylation of fluorobenzene derivatives with succinic anhydride or similar acylating agents, followed by oxidation steps to introduce the keto functionality.

b. Esterification of the Acid:
Once the acid precursor is synthesized, esterification proceeds as described above.

Data Table Summarizing Preparation Methods

Method Reagents Conditions Yield (%) Remarks
Fischer Esterification Acid, methanol, sulfuric acid Reflux, 4-8 hours 75-90 Widely used, scalable, cost-effective
Steglich Esterification Acid, DCC, DMAP, dichloromethane Room temperature, 12-24 hours 80-95 Milder, suitable for sensitive compounds
Acid Chloride Route Acid, SOCl₂ or oxalyl chloride, methanol Reflux, anhydrous conditions >90 High yield, hazardous reagents

Research Findings and Literature Insights

Recent studies highlight the advantages of the Fischer esterification in synthesizing fluorinated β-keto esters, citing its simplicity and scalability. Alternative methods like Steglich esterification are preferred when sensitive functional groups are involved, whereas acid chloride pathways are favored for high-yield requirements in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid.

    Reduction: Formation of 4-(4-Fluoro-phenyl)-3-hydroxy-butyric acid methyl ester.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester typically involves Fischer esterification, where 4-(4-Fluoro-phenyl)-3-oxo-butyric acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. This method is commonly used due to its efficiency in producing esters.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are utilized, followed by distillation for purification.

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Converts the ester group to an alcohol.
  • Substitution : The fluorine atom can be replaced by other nucleophiles.

Common Reagents

  • Oxidation : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution : Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with enzymes and receptors, influencing biochemical pathways relevant to various diseases. The presence of the fluorine atom enhances its lipophilicity and bioavailability, making it an attractive candidate for drug development.

Medicine

In medicinal chemistry, this compound has been implicated in designing non-nucleoside reverse transcriptase inhibitors, crucial for treating viral infections like HIV. Its structural features allow effective interaction with biological targets, potentially leading to new therapeutic agents.

The compound's biological activity is largely attributed to its interaction with various biological targets. Studies have shown that it can influence enzyme activity and receptor binding, which are critical in disease mechanisms. For instance, research has indicated that the compound's structural features allow it to interact effectively with active sites on enzymes involved in metabolic pathways.

Drug Development

In drug design studies, this compound has been explored as a scaffold for developing new pharmaceuticals. Its ability to enhance binding affinity and selectivity towards specific targets is particularly valuable in creating drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Table 1: Substituent and Electronic Effects

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Functional Groups Electronic Effects
This compound 4-Fluoro C₁₂H₁₃FO₃ β-keto ester, methyl ester Electron-withdrawing (σₚ = 0.06)
4-(4-Bromo-phenyl)-3-oxo-butyric acid ethyl ester 4-Bromo C₁₂H₁₃BrO₃ β-keto ester, ethyl ester Stronger electron-withdrawing (σₚ = 0.26)
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate 4-Trifluoromethyl C₁₁H₉F₃O₃ β-keto ester, methyl ester Highly electron-withdrawing (σₚ = 0.54)
4-(2,4-Difluoro-phenyl)-3-oxo-butyric acid methyl ester 2,4-Difluoro C₁₁H₉F₂O₃ β-keto ester, methyl ester Enhanced electron withdrawal (ortho/para-F)
2-Hydroxy-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid methyl ester 4-Methoxy, 2-hydroxy C₁₂H₁₂O₅ α,β-unsaturated ester, hydroxyl Electron-donating (methoxy, σₚ = -0.27)

Key Findings :

  • Fluorine’s moderate electron-withdrawing nature enhances the electrophilicity of the β-keto group, facilitating nucleophilic attacks in reactions like Michael additions .
  • Methoxy groups introduce electron-donating effects, stabilizing resonance structures in conjugated systems (e.g., enol tautomers) .

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) Boiling Point (°C) IR Spectral Bands (cm⁻¹) Notable MS Data (m/z)
This compound 295.5 1740 (C=O ester), 1680 (C=O ketone) [M+H]⁺: 224.23
4-(4-Bromo-phenyl)-3-oxo-butyric acid ethyl ester 345.1 1735 (C=O ester), 1675 (C=O ketone) [M-H]⁻: 283.0 (calc. 285.13)
2-Hydroxy-4-(4-methoxy-phenyl)-4-oxo-but-2-enoic acid methyl ester 94–96 1760 (C=O ester), 1560 (N=N) [M-H]⁻: 235.08 (calc. 235.07)
4-(4-Chloro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid methyl ester 109–111 1755 (C=O ester), 1580 (C=C) [M-H]⁻: 239.00 (calc. 239.02)

Key Findings :

  • Fluorinated compounds exhibit lower melting points compared to chloro or bromo analogs due to reduced molecular symmetry and weaker intermolecular forces .
  • IR spectra consistently show strong C=O stretches for ester (1730–1760 cm⁻¹) and ketone (1670–1680 cm⁻¹) groups, with shifts depending on substituent electronegativity .

Table 3: Reaction Yields and Conditions

Compound Name Synthetic Method Catalyst/Reagents Yield (%) Reference
(E/Z)-2-(4-Fluoro-benzoyl)-4-(4-fluoro-phenyl)-4-oxo-but-2-enoic acid ethyl ester Iodine/Cu(OAc)₂ in DMSO I₂, Cu(OAc)₂ 72
This compound Not reported in evidence
3-(4-Fluoro-phenyl)-3-oxo-propionic acid ethyl ester Diazotization and coupling NaOAc, ethyl acetoacetate 47–72

Key Findings :

  • Copper-mediated iodination () achieves high yields (72%) for fluorinated β-keto esters, highlighting the role of transition metals in facilitating C–C bond formation.
  • Substituents like methoxy or hydroxy groups () may require milder conditions to avoid decomposition during synthesis.

Biological Activity

4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure : The compound features a fluorinated phenyl group and a keto group, which contribute to its unique reactivity and biological properties. The general structure can be represented as follows:

C11H11FO3\text{C}_11\text{H}_{11}\text{F}\text{O}_3

Synthesis : The synthesis typically involves Fischer esterification, where 4-(4-Fluoro-phenyl)-3-oxo-butyric acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. This method allows for efficient production in both laboratory and industrial settings.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Its fluorine atom enhances binding affinity, potentially leading to increased efficacy against COX-2 and lipoxygenases (LOX) .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit antitumor properties, particularly against breast cancer cell lines such as MCF-7. The mechanism may involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity Description Reference
COX InhibitionModerate inhibition observed; potential for anti-inflammatory applications
Antitumor ActivityEffective against MCF-7 breast cancer cells; induces apoptosis
Enzyme InteractionInteracts with cholinesterases; potential for neuroprotective effects
CytotoxicityExhibits cytotoxic effects on various cancer cell lines

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on MCF-7 cells. Results indicated significant cytotoxicity with an IC50 value suggesting effective concentration levels for inducing cell death .
  • Enzyme Inhibition Studies : Molecular docking studies have shown that the compound can effectively bind to active sites of COX enzymes, suggesting a mechanism through which it may exert anti-inflammatory effects. The presence of the fluorine atom was noted to enhance these interactions .
  • Comparative Analysis with Similar Compounds : When compared to other fluorinated derivatives, this compound exhibited superior enzyme inhibition and cytotoxicity profiles, highlighting its potential as a lead compound in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and methyl acetoacetate under basic conditions (e.g., NaOH or KOH in ethanol) to form the β-keto ester backbone .
  • Step 2 : Monitor reaction progression via thin-layer chromatography (TLC) or HPLC. Adjust parameters like temperature (e.g., reflux at 80°C) and catalyst concentration to optimize yield. For example, in analogous syntheses, yields improved from 16% to 30% by varying catalysts (e.g., piperidine vs. ammonium acetate) and solvent systems (e.g., ethanol vs. methanol) .
  • Step 3 : Purify via column chromatography using hexane/ethyl acetate gradients. Validate purity using NMR (e.g., 1^1H and 13^{13}C) and mass spectrometry .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR Analysis :
  • 1^1H NMR: Identify the methyl ester group (singlet at δ ~3.6 ppm for OCH3_3) and the β-keto moiety (a carbonyl proton at δ ~3.3–3.5 ppm and a conjugated ketone at δ ~5.5–6.0 ppm). Aromatic protons from the 4-fluorophenyl group appear as doublets (J ≈ 8–9 Hz) near δ ~7.0–7.5 ppm .
  • 13^{13}C NMR: Confirm the ketone (δ ~200–210 ppm), ester carbonyl (δ ~170 ppm), and aromatic carbons (δ ~115–165 ppm with 1JCF^1J_{C-F} coupling) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z = 224.2 (C11_{11}H11_{11}FO3_3^-) and fragmentation patterns consistent with β-keto ester cleavage .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodology :

  • Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Analyze degradation products via HPLC-MS.
  • Based on structurally related β-keto esters, store at 2–8°C in amber vials under inert gas (e.g., N2_2) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined, and what chiral separation techniques are effective?

  • Methodology :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/2-propanol (95:5) mobile phases. Monitor retention times and resolution (Rs_s > 1.5) for enantiomers .
  • Circular Dichroism (CD) : Validate enantiomer-specific Cotton effects in the 200–300 nm range. Compare with racemic mixtures to confirm optical activity .

Q. What strategies can elucidate the biological activity of this compound, such as enzyme inhibition or receptor binding?

  • Methodology :

  • Molecular Docking : Use software (e.g., MOE or AutoDock) to dock the compound into target protein structures (e.g., glucosamine-6-phosphate synthase, PDB: 2VF5). Score binding affinities (ΔG) and analyze key interactions (e.g., hydrogen bonds with active-site residues) .
  • In Vitro Assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. For example, measure IC50_{50} values via fluorescence quenching in dose-response experiments .

Q. How do substituent variations (e.g., halogen substitution) impact the compound’s physicochemical and biological properties?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-bromo derivatives) and compare logP (via shake-flask method), solubility (HPLC-UV), and bioactivity.
  • Computational Modeling : Calculate electronic effects (Hammett σ constants) and steric parameters (Taft Es) to correlate substituents with activity trends. For example, electron-withdrawing groups (e.g., -F) may enhance electrophilicity of the β-keto moiety, influencing reactivity .

Q. How can contradictory spectral or reactivity data in literature be resolved for this compound?

  • Methodology :

  • Reproducibility Checks : Replicate reported syntheses under identical conditions. Compare NMR shifts and reaction yields.
  • Advanced Characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, ambiguities in aromatic proton assignments can be clarified via 19^{19}F-1^1H HOESY experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester
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4-(4-Fluoro-phenyl)-3-oxo-butyric acid methyl ester

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